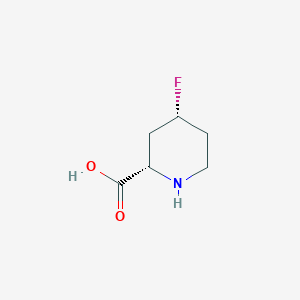

(2S,4R)-4-fluoropiperidine-2-carboxylic acid

Description

BenchChem offers high-quality (2S,4R)-4-fluoropiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-fluoropiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-4-fluoropiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYSVYSYOXVFEP-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665659 | |

| Record name | (2S,4R)-4-Fluoropiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403503-60-6 | |

| Record name | (2S,4R)-4-Fluoropiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Conformational Analysis of (2S,4R)-4-Fluoropipecolic Acid: A Structural & Electronic Perspective

Executive Summary

The incorporation of fluorine into cyclic amino acids is a pivotal strategy in medicinal chemistry and peptidomimetics. (2S,4R)-4-fluoropipecolic acid—a six-membered ring homolog of the widely used (2S,4R)-4-fluoroproline—offers unique conformational constraints that differ significantly from its five-membered counterpart.

This guide provides a rigorous analysis of the conformational landscape of (2S,4R)-4-fluoropipecolic acid. Unlike proline, where ring puckering is driven by the gauche effect on vicinal bonds, the pipecolic acid scaffold (piperidine ring) is governed by the interplay between 1,3-diaxial steric interactions and dipolar electrostatics . Understanding these forces is critical for researchers utilizing this scaffold to lock peptide backbone geometries or modulate ligand-receptor binding affinity.

Stereochemical & Structural Foundation

To perform an accurate conformational analysis, we must first rigorously define the stereochemical relationship of the substituents.

-

Scaffold: Piperidine-2-carboxylic acid (Pipecolic acid).

-

Configuration: (2S, 4R).

-

C2 (S): Corresponds to the L-amino acid configuration. In the standard chair view, the C2-carboxylate group is oriented down (relative to the average plane).

-

C4 (R): Based on Cahn-Ingold-Prelog (CIP) priorities, the (4R) configuration in the L-pipecolic series places the fluorine atom trans to the carboxylate group.

-

-

Geometric Relationship: Trans .[1]

-

The C2-COOH and C4-F substituents are on opposite faces of the ring.

-

The Chair Conformation Dilemma

The piperidine ring exists predominantly in a chair conformation. For a 1,3-disubstituted cyclohexane system (analogous to positions 2 and 4 in piperidine), a trans relationship dictates that the substituents must adopt an Axial-Equatorial (a,e) arrangement.

This creates a binary thermodynamic choice:

-

Conformer A: C2-COOH (Equatorial) / C4-F (Axial)

-

Conformer B: C2-COOH (Axial) / C4-F (Equatorial)

The Thermodynamic Landscape

The conformational equilibrium is determined by the difference in Gibbs free energy (

Steric Dominance (A-Values)

The "A-value" represents the energetic penalty of placing a substituent in an axial position.

-

Carboxyl Group (

): A-value -

Fluorine (

): A-value

Thermodynamic Prediction: The large steric bulk of the C2-carboxylate group strongly disfavors Conformer B (where COOH is axial). Consequently, the molecule is biased heavily toward Conformer A , forcing the fluorine atom into the Axial position.

Electronic Modulation (Dipolar Effects)

While sterics favor the C4-Axial fluorine, electronic factors in the piperidine ring are complex:

-

Dipole Alignment: In the zwitterionic form (ammonium cation at N1, carboxylate anion at C2), the axial C4-F bond creates a dipole vector that must be evaluated against the N-H dipoles.

-

Solvation: Polar solvents (e.g., water, methanol) stabilize the zwitterion and can partially mitigate the unfavorable electrostatics of 1,3-diaxial polar groups, but they rarely overturn the steric dominance of the carboxylate.

Summary of Forces

| Force | Direction of Influence | Strength |

| C2 Sterics (COOH) | Favors Equatorial COOH (Conformer A) | Dominant |

| C4 Sterics (F) | Favors Equatorial F (Conformer B) | Weak |

| 1,3-Diaxial Repulsion | Disfavors Axial F (Conformer A) | Moderate |

| Result | Equilibrium lies strongly toward Conformer A (F-Axial) |

Experimental Validation Protocol (NMR)

As a scientist, you cannot rely solely on prediction. You must validate the conformation using Nuclear Magnetic Resonance (NMR). The coupling constants (

The H4-Proton Diagnostic

-

If F is Axial: H4 is Equatorial .

-

If F is Equatorial: H4 is Axial .

Coupling Constant Analysis ( )

The vicinal coupling constants between H4 and its neighbors (H3a, H3e, H5a, H5e) follow the Karplus relationship.

| Conformation | H4 Orientation | Expected | Signal Appearance |

| Conformer A (Predicted) | H4-Equatorial | Small ( | Narrow Multiplet / Quintet |

| Conformer B | H4-Axial | Large ( | Wide Triplet / Quartet |

Step-by-Step Validation Workflow

-

Sample Prep: Dissolve 5-10 mg of (2S,4R)-4-fluoropipecolic acid in D

O (to mimic physiological state) or CD -

Acquisition: Acquire a 1D

H-NMR spectrum. -

Target Identification: Locate the H4 resonance. Due to the deshielding effect of fluorine, H4 will be a distinct multiplet in the 4.8 – 5.2 ppm range (typically a doublet of multiplets due to

geminal coupling of ~50 Hz). -

Decoupling (Optional but Recommended): Perform a

F-decoupled -

Measurement: Measure the width at half-height (

) or extract specific-

Result: If the sum of couplings (

) is small (< 15 Hz total width), the conformation is C2-Eq / C4-Ax .

-

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium and the logic flow for determining the dominant species.

Figure 1: Conformational equilibrium and NMR diagnostic logic for (2S,4R)-4-fluoropipecolic acid.

Computational Validation (DFT)

For high-precision applications (e.g., drug docking), experimental data should be augmented with Density Functional Theory (DFT) calculations.

Protocol:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: M06-2X/6-311++G(d,p). M06-2X is recommended for its ability to model dispersion interactions and non-covalent bonding accurately.

-

Solvation Model: IEFPCM or SMD (Water). Crucial: Gas-phase calculations often overemphasize intramolecular hydrogen bonds that do not exist in water.

-

Input Geometry: Build both chair conformers (A and B).

-

Output Analysis: Compare

.-

Expect

(B - A)

-

Application in Drug Design[2]

Understanding this conformation allows for precise "structure-based design":

-

Restricting

and -

Hydrophobic Collapse: The axial fluorine in (2S,4R)-4-fluoropipecolic acid points "up" from the ring face. In a protein binding pocket, this vector can be positioned to engage in multipolar interactions with backbone amides or to probe hydrophobic pockets (fluorine is both lipophilic and polarizable).

-

Solubility: The high polarity of the C-F bond, combined with the conformational lock, often improves the solubility of peptides compared to their non-fluorinated analogs by disrupting aggregation.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. [Link]

-

Brear, P., et al. (2016). Fluorine in Peptide Design and Protein Engineering.[3] Chemistry – A European Journal, 22(42), 14836-14845. [Link]

-

Raines, R. T. (2012). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry, 324, 63-82. [Link]

Sources

A Senior Application Scientist’s Guide to (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid in Peptidomimetics: A Framework for Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Robust Peptidomimetics

Peptides represent a vast and sophisticated class of signaling molecules, offering high potency and selectivity that make them exquisite candidates for therapeutic development.[1] However, their translation from promising leads to clinical realities is often thwarted by inherent pharmacological weaknesses, primarily poor metabolic stability due to enzymatic degradation and limited membrane permeability.[2] Peptidomimetics, compounds that emulate the structure and function of natural peptides, offer a compelling strategy to systematically overcome these liabilities.[3][4] By incorporating non-natural amino acids or modifying the peptide backbone, we can engineer molecules that retain the desired biological activity while exhibiting superior drug-like properties.

This guide introduces a powerful, next-generation building block for peptidomimetic design: (2S,4R)-4-fluoropiperidine-2-carboxylic acid . We will dissect its unique structural attributes, explore its profound impact on peptide conformation and stability, and provide actionable experimental protocols for its integration and analysis. As a Senior Application Scientist, my objective is to not only present the data but to illuminate the underlying chemical principles, empowering you to leverage this tool for transformative drug discovery.

The Strategic Advantage of Fluorination in Drug Design

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, and for good reason. The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the C-F bond (115 kcal/mol)—impart transformative effects on a molecule's physicochemical profile.[5]

Strategic fluorination allows us to:

-

Modulate Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the piperidine nitrogen.[5] This is a critical tool for reducing off-target effects, like hERG channel interactions, and optimizing a drug's ionization state for better cell permeability.

-

Enhance Metabolic Stability: The strength of the C-F bond makes it highly resistant to metabolic cleavage by cytochrome P450 enzymes, effectively blocking a common site of degradation.

-

Control Conformation: Fluorine substitution creates strong stereoelectronic effects, such as the gauche effect and hyperconjugation, that can rigidly lock a flexible ring system into a single, well-defined conformation.[6] This pre-organization is key to enhancing binding affinity and selectivity.

-

Increase Lipophilicity: Fluorination can increase a molecule's lipophilicity, which may improve membrane permeability and enhance binding in hydrophobic pockets.[7]

(2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid: A Novel Building Block

Structural and Conformational Analysis

The power of (2S,4R)-4-fluoropiperidine-2-carboxylic acid lies in its constrained, fluorinated six-membered ring. Unlike flexible aliphatic amino acids, this building block introduces a rigid scaffold into the peptide backbone. The specific stereochemistry, (2S,4R), in conjunction with the fluorine substituent, dictates a strong conformational preference.

Extensive studies on similar 4-fluoropiperidines reveal that the fluorine atom often prefers an axial orientation over the sterically less-hindered equatorial position.[8][9] This counterintuitive preference is the result of stabilizing stereoelectronic interactions.

Table 1: Factors Influencing the Axial Preference of Fluorine in Piperidine Rings

| Interaction Type | Description | Consequence for Conformation |

| Charge-Dipole Interaction | An attractive electrostatic interaction between the partial negative charge on the axial fluorine and the positively charged nitrogen atom (in its protonated state).[9] | Stabilizes the axial conformer, particularly in polar environments. |

| Hyperconjugation (σCH → σCF)* | Donation of electron density from an axial C-H bond's bonding orbital into the antibonding orbital of the axial C-F bond.[8] | This anomeric effect significantly stabilizes the conformer where the C-F bond is axial. |

| Dipole Minimization | The axial conformation can result in a lower overall molecular dipole moment compared to the equatorial conformer, which can be favorable in non-polar environments.[8] | Context-dependent stabilization of the axial conformer. |

This predictable conformational bias is a powerful design element, allowing for the rational engineering of peptidomimetics with specific three-dimensional structures.

Caption: Conformational equilibrium of the (2S,4R)-4-fluoropiperidinium ring.

Plausible Synthesis Strategy

While this specific building block is novel, a robust synthesis can be envisioned based on established methods for producing all-cis-(multi)fluorinated piperidines.[10][11] A highly effective approach involves a diastereoselective dearomatization-hydrogenation process starting from a corresponding fluorinated pyridine precursor.[10][12]

Role and Application in Peptidomimetic Design

Imparting Conformational Rigidity

The primary role of (2S,4R)-4-fluoropiperidine-2-carboxylic acid is to act as a potent conformational constraint . By replacing a standard amino acid like Proline or Alanine, it locks the local peptide backbone into a well-defined geometry. This pre-organization reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in binding affinity and selectivity. This principle is well-established with the extensively studied pyrrolidine analogs, 4-fluoroprolines, where the (4R)-fluoro substituent strongly favors a Cγ-exo ring pucker and a trans peptide bond.[6][13] The piperidine scaffold offers a related but distinct geometric constraint that can be used to mimic β-turns or other secondary structures.

Enhancing Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases.[14][15] Incorporating fluorinated amino acids is a proven strategy to enhance proteolytic resistance.[7][16][17] The inclusion of (2S,4R)-4-fluoropiperidine-2-carboxylic acid can disrupt protease recognition and cleavage through two primary mechanisms:

-

Steric Shielding: The rigid, non-natural ring structure can prevent the peptide from adopting the extended conformation required for optimal binding within the protease active site.

-

Electronic Perturbation: The electronegative fluorine atom can alter the electronic properties of the adjacent peptide bonds, making them less susceptible to nucleophilic attack during hydrolysis.

While the exact effect is context-dependent and must be empirically determined, the introduction of such a modified residue at or near a cleavage site is a rational strategy for improving a peptide's circulatory half-life.[14][15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jopcr.com [jopcr.com]

- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 12. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 15. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

gauche effect in (2S,4R)-4-fluoropiperidine-2-carboxylic acid

An In-depth Technical Guide: The Gauche Effect in (2S,4R)-4-fluoropiperidine-2-carboxylic acid

Abstract

The strategic incorporation of fluorine into N-heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of molecular properties such as metabolic stability, pKa, and lipophilicity.[1] A less intuitive but equally profound consequence of fluorination is the control it exerts over molecular conformation through stereoelectronic phenomena like the gauche effect. This guide provides a detailed technical analysis of the conformational landscape of (2S,4R)-4-fluoropiperidine-2-carboxylic acid, a molecule where the interplay between classic steric demands and quantum mechanical effects dictates its three-dimensional structure. We will dissect the underlying principles of the fluorine gauche effect in piperidine systems, outline the experimental and computational methodologies required for its elucidation, and discuss the implications for the design of conformationally defined bioactive compounds.

The Gauche Effect in Fluorinated Piperidines: A Paradigm Shift from Sterics

In classical stereochemistry, bulky substituents on a cyclohexane or piperidine ring are expected to predominantly occupy the sterically less hindered equatorial positions to minimize unfavorable 1,3-diaxial interactions. However, the introduction of highly electronegative atoms like fluorine can invert this preference, a phenomenon rooted in stabilizing electronic interactions.

Fundamental Principles: Hyperconjugation and Electrostatics

The preference for a fluorine atom to adopt an axial position on a piperidine ring is a manifestation of the gauche effect, driven primarily by hyperconjugation.[1] This involves the donation of electron density from an anti-periplanar σ bonding orbital (typically C-H) into the low-lying σ* anti-bonding orbital of the C-F bond (Figure 1B).[1][2] This orbital overlap stabilizes the gauche arrangement of the C-H and C-F bonds, an interaction that is geometrically optimal when the fluorine is in the axial position.

In addition to hyperconjugation, electrostatic forces play a significant role, particularly in protonated piperidinium species. A strong, stabilizing charge-dipole interaction can occur between the axial C-F bond dipole and the positively charged nitrogen (C-Fδ-···H-N+), further anchoring the fluorine in the axial orientation.[1][3][4] The interplay of these forces, along with solvent effects, ultimately determines the conformational equilibrium.[1][2]

Conformational Landscape of (2S,4R)-4-fluoropiperidine-2-carboxylic acid

The conformational preference of (2S,4R)-4-fluoropiperidine-2-carboxylic acid is dictated by the energetic balance between the axial-preferring fluorine and the equatorially-preferring carboxylic acid group. The (2S,4R) stereochemistry establishes a trans relationship between the two substituents. This means the molecule will predominantly exist in one of two chair conformations: one where both substituents are equatorial (diequatorial) and one where both are axial (diaxial).

Caption: Integrated workflow for conformational analysis.

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of different conformers.

Protocol: DFT Calculations for Conformational Energy Landscapes

-

Structure Generation: Build the 3D structures of both the diequatorial and diaxial chair conformers of (2S,4R)-4-fluoropiperidine-2-carboxylic acid.

-

Geometry Optimization: Perform full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). A solvent model (e.g., PCM for water or chloroform) should be included to simulate solution-phase behavior. [1]3. Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

-

Energy Comparison: Calculate the difference in Gibbs free energy (ΔG) between the conformers to predict their relative populations at a given temperature using the Boltzmann distribution.

-

NBO Analysis: Conduct Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative interactions (e.g., the stabilization energy E(2) for the σC-H → σ*C-F donation) in the axial conformer. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying molecular conformation in solution.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., D2O, CDCl3).

-

1D Spectra Acquisition: Acquire high-resolution 1D 1H and 19F NMR spectra.

-

J-Coupling Analysis: The key to determining conformation lies in the vicinal (3-bond) coupling constants (³J).

-

³JHH: Analyze the coupling constants between protons on adjacent carbons. Large couplings (~8-12 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), while smaller couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

³JHF: The coupling between the fluorine at C4 and the protons at C3 and C5 is highly informative. A large ³JHF (~30-45 Hz) typically corresponds to an anti-periplanar (axial-axial) arrangement, while smaller values (~5-15 Hz) indicate a gauche (axial-equatorial or equatorial-equatorial) relationship. [1][2]4. 2D NOESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations. Strong NOEs between protons in a 1,3-diaxial arrangement provide definitive proof of their spatial proximity.

-

Implications for Drug Design and Medicinal Chemistry

Understanding and controlling the conformation of piperidine rings is critical in drug development, as the three-dimensional presentation of pharmacophoric features dictates binding affinity and selectivity for biological targets. [6]

-

Conformational Constraint: By introducing fluorine, medicinal chemists can leverage the gauche effect to lock the piperidine ring into a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially leading to a significant increase in potency.

-

Vectorial Display of Substituents: An axial fluorine alters the spatial trajectory of other substituents on the ring. In our target molecule, forcing the carboxylic acid into an equatorial position ensures it projects away from the ring, which may be optimal for interacting with a specific receptor sub-site.

-

Tuning Physicochemical Properties: Beyond conformation, the inductive effect of fluorine lowers the pKa of the piperidine nitrogen, reducing its basicity. This can improve oral bioavailability by decreasing the likelihood of positive charge at physiological pH, which can hinder membrane permeability. [1]

Conclusion

The conformational analysis of (2S,4R)-4-fluoropiperidine-2-carboxylic acid presents a classic case of competition between steric hindrance and stereoelectronic stabilization. While the bulky carboxylic acid group likely forces the molecule to adopt a predominantly diequatorial conformation, the underlying gauche effect of the fluorine atom remains a powerful force that modulates the energetic landscape and influences the molecule's physicochemical properties. A thorough investigation using a combination of high-level computational modeling and detailed NMR analysis is required to fully characterize the conformational equilibrium. The insights gained from such studies are crucial for the rational design of next-generation therapeutics, where precise control over molecular shape is paramount to achieving desired biological activity.

References

- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Vertex AI Search.

-

Martins, F. A., Silla, J. M., & Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29-35. [Link]

- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Vertex AI Search.

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14010-14017. [Link]

- Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (n.d.). New Journal of Chemistry (RSC Publishing).

-

O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2347. [Link]

- Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. (n.d.). ResearchGate.

-

Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative .... (2023). New Journal of Chemistry (RSC Publishing). [Link]

- Origin of the Anomeric Effect Revisited. Theoretical Conformation Analysis of 2-Hydroxypiperidine and 2-Hydroxyhexahydropyrimidine. (n.d.). The Journal of Organic Chemistry - ACS Publications.

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). Retrieved February 23, 2026, from [Link]

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). ResearchGate.

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journals. [Link]

- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate.

-

Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

biological activity of 4-fluoropiperidine-2-carboxylic acid isomers

Technical Guide: Biological Activity and Conformational Analysis of 4-Fluoropiperidine-2-carboxylic Acid Isomers

Executive Summary

4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) represents a critical class of non-proteinogenic amino acids used to probe the stereoelectronic requirements of peptide receptors and enzymes. As a six-membered ring homolog of 4-fluoroproline, it offers a unique tool for conformationally restricting peptide backbones while modulating the pKa of the secondary amine.

This guide details the distinct biological activities, conformational preferences, and synthetic pathways for the cis and trans isomers of 4-fluoropiperidine-2-carboxylic acid. It focuses on their utility as GABA receptor probes , collagen stability modulators , and metabolically stable scaffolds in drug design.

Stereochemical Definitions and Nomenclature

The biological activity of 4-fluoropipecolic acid is strictly governed by its stereochemistry. The two chiral centers (C2 and C4) give rise to four stereoisomers. This guide focuses on the L-series (2S), which are biologically relevant for peptide incorporation.

| Isomer Common Name | IUPAC Name | Relative Stereochemistry | Ring Conformation Preference |

| (2S,4R)-4-Fluoropipecolic acid | (2S,4R)-4-fluoropiperidine-2-carboxylic acid | trans | Equatorial Fluorine (favored by sterics) |

| (2S,4S)-4-Fluoropipecolic acid | (2S,4S)-4-fluoropiperidine-2-carboxylic acid | cis | Axial Fluorine (favored by gauche effect) |

Technical Note: Unlike 4-fluoroproline, where the ring pucker (C

-exo/endo) is the primary variable, the piperidine ring of pipecolic acid exists in a chair conformation. The position of the fluorine atom (axial vs. equatorial) dictates the global shape and lipophilicity of the molecule.

Mechanism of Action & Structural Pharmacology

The Fluorine Gauche Effect in Piperidines

The introduction of a fluorine atom at the 4-position induces specific conformational biases due to the fluorine gauche effect and steric repulsion.

-

Protonated State (Physiological pH): In the ammonium form, the C4-F bond tends to align gauche to the vicinal C-C bonds to maximize

hyperconjugation. However, in the 6-membered piperidine ring, 1,3-diaxial interactions often dominate. -

Conformational Lock:

-

The (2S,4S) (cis) isomer often places the fluorine in the axial position to avoid steric clash with the equatorial carboxylic acid group at C2, stabilizing a specific chair conformer.

-

The (2S,4R) (trans) isomer typically places both the C2-carboxylate and C4-fluorine in equatorial positions, creating a highly extended, lipophilic surface.

-

GABAergic Modulation

Pipecolic acid is a metabolic intermediate of L-lysine and a structural analogue of

-

GABA Uptake Inhibition: 4-Fluoropipecolic acid isomers act as conformationally restricted analogues of GABA. The electronegative fluorine atom lowers the pKa of the secondary amine (approx. 1-1.5 units lower than pipecolic acid), altering its zwitterionic character and affinity for GABA transporters (GAT).

-

Receptor Binding: The specific spatial arrangement of the ammonium and carboxylate groups in the cis isomer mimics the folded conformation of GABA, potentially showing higher affinity for specific GABA receptor subtypes compared to the extended trans isomer.

Peptide Engineering and Collagen Stability

Incorporating 4-fluoropipecolic acid into collagen-mimetic peptides (Xaa-Yaa-Gly) tests the limits of triple-helix stability.

-

Steric Bulk vs. Preorganization: Unlike 4-fluoroproline, which stabilizes collagen via the gauche effect on the pyrrolidine ring pucker, the larger piperidine ring of 4-fluoropipecolic acid introduces steric bulk.

-

Proteolytic Stability: The fluorine substitution at C4 blocks metabolic oxidation by prolyl/pipecolyl hydroxylases, significantly increasing the plasma half-life of peptides containing this residue.

Comparative Data Analysis

Table 1: Physicochemical and Biological Comparison

| Property | L-Proline | L-Pipecolic Acid | (2S,4S)-4-F-Pipecolic Acid | (2S,4R)-4-F-Pipecolic Acid |

| Ring Size | 5-membered | 6-membered | 6-membered | 6-membered |

| Amine pKa | 10.6 | 10.4 | ~9.2 (Est.) | ~9.3 (Est.) |

| LogP | -2.54 | -2.3 | -1.8 | -1.7 |

| Conformational Bias | C | Chair | Distorted Chair (F-axial) | Chair (F-equatorial) |

| Metabolic Stability | Low (Proline oxidase) | Low (Pipecolic oxidase) | High (Blocked C4) | High (Blocked C4) |

| Primary Application | Native Proteins | Lysine Metabolite | Foldamer Design | GABA Mimetic |

Experimental Protocols

Protocol A: Stereoselective Synthesis via Deoxyfluorination

Objective: To synthesize (2S,4R)-4-fluoropipecolic acid from (2S,4S)-4-hydroxypipecolic acid using a nucleophilic fluorinating agent with inversion of configuration.

Reagents:

-

Starting Material: (2S,4S)-N-Boc-4-hydroxypipecolic acid methyl ester

-

Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of (2S,4S)-N-Boc-4-hydroxypipecolic acid methyl ester in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

-

Cooling: Cool the solution to -78°C . Critical: Low temperature prevents the elimination side-reaction that forms the enamine.

-

Addition: Dropwise add 1.2 eq of Deoxo-Fluor. Stir at -78°C for 1 hour.

-

Warming: Allow the reaction to slowly warm to room temperature over 4 hours.

-

Quenching: Quench with saturated aqueous NaHCO

. Caution: Vigorous gas evolution. -

Extraction: Extract with DCM (3x), dry over MgSO

, and concentrate. -

Purification: Purify via flash chromatography (Hexane/EtOAc).

-

Hydrolysis: Deprotect the ester (LiOH, THF/H

O) and Boc group (TFA/DCM) to yield the free amino acid.

Protocol B: Conformational Analysis by NMR

Objective: To determine the axial/equatorial preference of the fluorine atom.[1]

-

Sample Prep: Dissolve 5 mg of the synthesized isomer in D

O or CDCl -

Experiment: Acquire a

H NMR spectrum with sufficient scans to resolve the H4 methine proton signal. -

Coupling Analysis:

-

Measure the vicinal coupling constants (

and -

Interpretation:

-

Axial Fluorine (Equatorial Proton): Small couplings (

Hz, -

Equatorial Fluorine (Axial Proton): Large couplings (

Hz). The H4 signal will appear as a wide triplet of triplets.

-

-

Visualization of Pathways & Logic

Diagram 1: Synthesis and Stereochemical Inversion

This diagram illustrates the inversion of configuration during the fluorination step, a critical concept for obtaining the desired isomer.

Caption: Synthetic route converting the ketone precursor to the trans-4-fluoro isomer via stereoselective reduction and nucleophilic fluorination with inversion.

Diagram 2: Conformational Equilibrium

This diagram depicts the dynamic equilibrium of the piperidine ring and the stabilization factors.

Caption: Conformational equilibrium of the cis-isomer. The axial fluorine conformer is often stabilized by the gauche effect despite steric penalties.

References

-

Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 2020. Link

-

Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-L-pyroglutamic acids. Journal of Organic Chemistry, 2003. Link

-

Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-L-proline. Journal of Organic Chemistry, 2021. Link

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 2017. Link

-

Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate, 2022. Link

Sources

pKa values of (2S,4R)-4-fluoropiperidine-2-carboxylic acid

An In-Depth Technical Guide to the pKa Values of (2S,4R)-4-fluoropiperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-fluoropiperidine-2-carboxylic acid is a synthetic amino acid of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the piperidine ring is designed to modulate the physicochemical properties of the molecule, including its acidity and basicity, which are quantified by its pKa values. These parameters are critical for predicting the molecule's pharmacokinetic and pharmacodynamic behavior, such as absorption, distribution, metabolism, excretion (ADME), and target binding. This guide provides a comprehensive analysis of the theoretical and practical considerations for determining the , offering field-proven insights for researchers in drug development.

Introduction: The Significance of pKa in Drug Design

The pKa of a molecule is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For a molecule like (2S,4R)-4-fluoropiperidine-2-carboxylic acid, which contains both a carboxylic acid and an amine group, there will be two distinct pKa values:

-

pKa₁: Corresponding to the deprotonation of the carboxylic acid group (-COOH).

-

pKa₂: Corresponding to the deprotonation of the protonated piperidine nitrogen (-NH₂⁺-).

These values dictate the charge state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets.[1][2] The introduction of fluorine, the most electronegative element, is a common strategy in medicinal chemistry to fine-tune these properties.[2][3]

The Inductive Effect of Fluorine on pKa Values

The primary influence of the fluorine atom in (2S,4R)-4-fluoropiperidine-2-carboxylic acid on its pKa values is through the inductive effect . This effect involves the polarization of a chemical bond due to the electronegativity of a nearby atom.

-

Effect on the Carboxylic Acid (pKa₁): The electron-withdrawing fluorine atom pulls electron density away from the carboxylic acid group.[4] This stabilizes the resulting carboxylate anion (-COO⁻) upon deprotonation, making the proton more likely to dissociate.[4] Consequently, the carboxylic acid becomes stronger, and its pKa₁ value is expected to be lower than that of the non-fluorinated parent compound, piperidine-2-carboxylic acid.

-

Effect on the Piperidine Nitrogen (pKa₂): Similarly, the inductive effect of fluorine withdraws electron density from the piperidine nitrogen.[3][5] This reduces the electron-donating ability of the nitrogen, making it a weaker base. As a result, the protonated form of the amine (-NH₂⁺-) is more acidic and will release its proton more readily. Therefore, the pKa₂ of the protonated amine is also expected to be lower compared to the non-fluorinated analog.[5]

The magnitude of this effect is dependent on the distance between the fluorine atom and the ionizable group.[4][6] In the (4R) configuration, the fluorine atom is two carbons away from the carboxylic acid (C2) and two carbons away from the nitrogen (N1), suggesting a significant impact on both pKa values.

Predicted pKa Values and Physicochemical Properties

| Compound | Functional Group | Predicted/Known pKa | Rationale for Prediction |

| Piperidine-2-carboxylic acid (non-fluorinated analog) | Carboxylic Acid | ~2.2 | Similar to proline and other cyclic amino acids.[1][7] |

| Protonated Amine | ~10.6 | Similar to proline and other cyclic amino acids.[1][7] | |

| (2S,4R)-4-fluoropiperidine-2-carboxylic acid | Carboxylic Acid (pKa₁) | < 2.2 | The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid.[3][4] |

| **Protonated Amine (pKa₂) ** | < 10.6 | The electron-withdrawing fluorine atom decreases the basicity of the amine.[3][5] |

Isoelectric Point (pI): The pI is the pH at which the molecule has a net zero charge. It can be calculated by averaging the two pKa values: pI = (pKa₁ + pKa₂) / 2.[1] Given that both pKa values are expected to decrease, the pI of the fluorinated compound will also be lower than its non-fluorinated counterpart.

Methodologies for pKa Determination

To obtain accurate pKa values, a combination of experimental and computational methods is recommended.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa values.[8][9][10]

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added.[11] The resulting titration curve will show two equivalence points, corresponding to the deprotonation of the carboxylic acid and the amine group. The pKa values are determined from the pH at the half-equivalence points.[11][12]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of (2S,4R)-4-fluoropiperidine-2-carboxylic acid of known concentration (e.g., 0.01 M) in deionized water.[9]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[9]

-

Data Collection: Record the pH of the solution after each incremental addition of the base using a calibrated pH meter.[13]

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the two inflection points on the curve, which correspond to the equivalence points.

-

The pKa₁ is the pH at the point where half of the first equivalent of base has been added.

-

The pKa₂ is the pH at the point where one and a half equivalents of base have been added.

-

The Henderson-Hasselbalch equation can be used to analyze the buffering regions of the curve.[11]

-

}

Potentiometric Titration Workflow

Computational pKa Prediction

Computational methods provide a valuable means of predicting pKa values, especially in the early stages of drug design before a compound is synthesized.

Methods:

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the free energy change of the deprotonation reaction in a solvent continuum model.[14][15] This approach provides high accuracy but is computationally intensive.[16]

-

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: These methods use existing pKa data for a large set of molecules to train models that can predict the pKa of new compounds based on their chemical structure.[16]

-

Commercial Software: Several software packages are available that use a combination of empirical and theoretical methods to predict pKa values with reasonable accuracy.[8]

Workflow for QM-based pKa Prediction:

}

Quantum Mechanical pKa Prediction Workflow

Conclusion and Future Perspectives

The are critical parameters for its development as a potential therapeutic agent. The presence of the fluorine atom is predicted to lower both the pKa of the carboxylic acid and the protonated amine through a strong inductive effect. This guide has outlined the theoretical basis for these predictions and provided detailed protocols for their experimental and computational determination. Accurate pKa values will enable researchers to build more reliable models for predicting the ADME properties of this and similar fluorinated compounds, ultimately accelerating the drug discovery process.

References

-

Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

-

ACS Publications. (2009, July 23). The Effect of Aliphatic Fluorine on Amine Drugs. [Link]

-

Scribd. Determination of The Pka Values of An Amino Acid. [Link]

-

Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

-

ResearchGate. (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines.... [Link]

-

GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link]

-

ResearchGate. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

-

Taylor & Francis. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

-

PubMed. (2014, July 15). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

-

The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]

-

ResearchGate. pKa values of common substituted piperazines. [Link]

-

ResearchGate. (2025, August 10). Fluorinated Heterocycles. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. [Link]

-

ResearchGate. (PDF) Computational estimation of pKa values. [Link]

-

OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 12. scribd.com [scribd.com]

- 13. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. optibrium.com [optibrium.com]

Methodological & Application

stereoselective synthesis of (2S,4R)-4-fluoropiperidine-2-carboxylic acid

Executive Summary

(2S,4R)-4-fluoropiperidine-2-carboxylic acid (cis-4-fluoropipecolic acid) is a critical non-proteinogenic amino acid scaffold used in peptidomimetics to modulate lipophilicity, metabolic stability, and conformational entropy.[1] The introduction of fluorine at the C4 position induces a specific ring pucker via the gauche effect, influencing the binding affinity of the final drug candidate.

This application note details a robust, self-validating protocol for the synthesis of the (2S,4R) isomer. Unlike common routes that yield diastereomeric mixtures, this guide advocates a "Double Inversion Strategy" starting from the 4-oxo intermediate.[1] This pathway ensures high diastereomeric excess (de) by leveraging the predictable stereochemical outcomes of L-Selectride reduction, Mitsunobu inversion, and

Strategic Analysis & Retrosynthesis

The Stereochemical Challenge

The target molecule requires a cis relationship between the C2-carboxylate and the C4-fluorine.[1]

-

Target Configuration: (2S, 4R).

-

Fluorination Reagent: Deoxo-Fluor or DAST (Proceeds via

inversion).[1] -

Required Precursor: To obtain the (4R)-fluoride via inversion, the substrate must be the (4S)-alcohol (trans-isomer).[1]

Direct reduction of N-Boc-4-oxopiperidine-2-carboxylate typically yields the thermodynamically stable cis-alcohol ((2S, 4R)), which is the wrong precursor for the desired fluoride.[1] Therefore, this protocol utilizes a Mitsunobu inversion step to access the required trans-alcohol with high fidelity.

Workflow Logic (DOT Visualization)

Figure 1: Retrosynthetic logic illustrating the "Double Inversion" pathway required to achieve the (2S,4R) configuration.

Detailed Experimental Protocols

Step 1: Stereoselective Reduction to (2S,4R)-Alcohol

Objective: Convert the ketone to the cis-alcohol with high diastereoselectivity using a bulky hydride donor.[1]

-

Reagents:

-

Mechanism: L-Selectride attacks the ketone from the less hindered equatorial face (away from the C2-carboxylate), forcing the hydroxyl group into the axial position (cis relative to the C2 group).[1]

Protocol:

-

Dissolve N-Boc-4-oxopiperidine-2-carboxylate (10 mmol) in anhydrous THF (50 mL) under

atmosphere. -

Cool the solution to -78 °C .

-

Add L-Selectride solution dropwise over 20 minutes.[1] Maintain internal temperature below -70 °C.

-

Stir at -78 °C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

-

Quench: Add 30%

(5 mL) and 10% NaOH (5 mL) cautiously at -78 °C, then warm to 0 °C. Caution: Exothermic. -

Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Silica gel chromatography (30-50% EtOAc in Hexanes).

Step 2: Mitsunobu Inversion to (2S,4S)-Alcohol

Objective: Invert the C4 stereocenter to generate the trans-alcohol required for the fluorination step.[1]

-

Reagents:

Protocol:

-

Dissolve (2S,4R)-alcohol (8 mmol),

(12 mmol), and benzoic acid (12 mmol) in THF (40 mL) at 0 °C. -

Add DIAD (12 mmol) dropwise. The solution will turn yellow.[1]

-

Warm to room temperature (RT) and stir for 12 hours.

-

Concentrate and purify the intermediate benzoate ester via column chromatography.[1]

-

Hydrolysis: Dissolve the benzoate in MeOH (20 mL) and add

(2.0 equiv). Stir at RT for 3 hours.[1][2][3] -

Filter, concentrate, and purify to obtain the (2S,4S)-alcohol .

-

Validation: The H4 proton signal in

-NMR will shift downfield and show large diaxial coupling (approx 10-12 Hz) indicative of an equatorial alcohol in the chair conformation.[1]

-

Step 3: Deoxyfluorination (The Critical Step)

Objective: Install the fluorine atom with inversion of configuration to yield the final (2S,4R) target.

-

Reagents:

-

Safety Note: Deoxo-Fluor is thermally more stable than DAST but still generates HF.[1] Use plastic/Teflon labware for workup if possible.[1]

Protocol:

-

Dissolve (2S,4S)-alcohol (5 mmol) in anhydrous DCM (25 mL) in a plastic or Teflon-coated flask.

-

Cool to -10 °C (Ice/Salt bath).

-

Add Deoxo-Fluor dropwise.[1] Do not allow temperature to spike.

-

Stir at -10 °C for 1 hour, then warm to RT and stir for 8-12 hours.

-

Quench: Pour reaction mixture slowly into saturated

solution (50 mL) with vigorous stirring. CO2 evolution will occur.[1] -

Extract with DCM, dry over

, and concentrate. -

Purification: Flash chromatography.

-

Result: (2S,4R)-N-Boc-4-fluoropiperidine-2-carboxylate methyl ester.[1]

-

Quality Control & Data Interpretation

NMR Validation Criteria

To confirm the success of the synthesis, compare the coupling constants (

| Parameter | (2S,4S)-Alcohol (Precursor) | (2S,4R)-Fluoride (Product) |

| C4 Substituent | OH (Equatorial) | F (Axial) |

| H4 Proton | Axial | Equatorial |

| H4 Coupling ( | Large ( | Small ( |

| N/A |

Troubleshooting Guide

-

Problem: Elimination product (alkene) observed during fluorination.

-

Cause: Reaction temperature too high or basic conditions.[1]

-

Solution: Keep reaction at -20 °C for longer; ensure anhydrous conditions; switch to XtalFluor-E which is less prone to elimination.

-

-

Problem: Low yield in Mitsunobu.

-

Solution: Use p-nitrobenzoic acid (more acidic) to facilitate the reaction, then hydrolyze.[1]

-

Pathway Visualization (Mechanism)

Figure 2: The stereochemical "flip" mechanism ensuring the final Fluorine is cis to the Carboxylate.

References

-

Stereoselective Reduction of 4-Oxopipecolates

-

Fluorination with Inversion (DAST/Deoxo-Fluor)

-

Synthesis of cis-4-fluoropipecolic acid

-

Deoxo-Fluor Reagent Profile

Sources

- 1. 4-n-boc-amino-piperidine-4-carboxylic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 3. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

Fmoc protection protocols for (2S,4R)-4-fluoropiperidine-2-carboxylic acid

Application Note: Optimized Fmoc Protection of (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid

Abstract

This application note details a robust, high-purity protocol for the

Part 1: Chemical Context & Mechanistic Insight

The Fluorine Effect on Nucleophilicity

The introduction of a fluorine atom at the C4 position of the piperidine ring exerts a strong electron-withdrawing inductive effect (

-

Impact on pKa: The pKa of the secondary amine in 4-fluoropiperidine derivatives is typically 1.0–1.5 units lower than the non-fluorinated parent (pipecolic acid). While this facilitates deprotonation under mild basic conditions, it slightly reduces the nucleophilicity of the nitrogen lone pair.

-

Operational Consequence: To drive the reaction to completion, maintaining a pH between 9.0 and 10.0 is critical. Lower pH results in protonation of the amine (halting reaction), while pH > 11.0 increases the risk of Fmoc hydrolysis or premature cleavage.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the mandatory reagent.

-

Why not Fmoc-Cl? Fmoc-Chloride is highly electrophilic. With secondary amines (like piperidines), it poses a significant risk of forming "dipeptides" (where the product reacts with a second equivalent of activated amino acid) and generates Fmoc-OH rapidly upon hydrolysis.

-

Why Fmoc-OSu? The hydroxysuccinimide leaving group is less aggressive, allowing for a controlled reaction that favors mono-protection. Furthermore, the byproduct (N-hydroxysuccinimide) is water-soluble, simplifying purification.

Part 2: Critical Reaction Parameters

| Parameter | Recommended Value | Scientific Rationale |

| Stoichiometry | 1.1 – 1.2 eq. Fmoc-OSu | Slight excess ensures complete consumption of the expensive fluorinated amino acid. |

| Base | Carbonates provide a buffered pH (9–10) ideal for Schotten-Baumann conditions. Avoid strong hydroxides (NaOH). | |

| Solvent System | Acetone dissolves Fmoc-OSu; Water dissolves the amino acid salt. Dioxane is an alternative but harder to remove. | |

| Temperature | Start cold to control exotherm and minimize hydrolysis; warm to RT to drive kinetics. | |

| Concentration | 0.2 – 0.5 M | High dilution slows the reaction; too concentrated leads to precipitation of the Fmoc-reagent. |

Part 3: Detailed Experimental Protocol

Phase A: Solubilization & Initiation

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend (2S,4R)-4-fluoropiperidine-2-carboxylic acid (1.0 eq) in distilled water (approx. 5 mL per gram of substrate).

-

Basification: Add

(2.5 eq) solid in portions. Stir until the solution becomes clear and the amino acid is fully dissolved (formation of the sodium carboxylate).-

Check: Verify pH is ~9.5–10.0 using pH paper.

-

-

Solvent Addition: Add Acetone (equal volume to water). The mixture may become slightly cloudy initially but should clarify. Cool the mixture to

in an ice bath.

Phase B: Reaction

-

Reagent Addition: Dissolve Fmoc-OSu (1.1 eq) in a minimal amount of Acetone. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Incubation: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir vigorously for 12–18 hours.

-

Monitoring: Analyze by TLC (System: MeOH/DCM 1:9) or HPLC.[1] The free amino acid (ninhydrin positive) should disappear; the Fmoc-product (UV active) should appear.

-

Phase C: The "Basic Wash" (Critical Purification Step)

Most protocols fail here by acidifying too early. This step ensures self-validation of purity.

6. Dilution: Dilute the reaction mixture with water (double the initial volume) and evaporate the bulk of the Acetone under reduced pressure (Rotavap,

- Mechanism:[1][2][3][4][5] The Product is a carboxylate salt (soluble in water). Unreacted Fmoc-OSu and Fmoc-byproducts are neutral organics (soluble in Ether).

- Action: Discard the organic (Ether) layer. Keep the Aqueous layer.

Phase D: Acidification & Isolation

-

Acidification: Cool the aqueous phase to

. Carefully add 1N HCl dropwise with stirring until pH reaches 2.0–3.0.-

Observation: The solution will turn cloudy as the Fmoc-protected amino acid protonates and precipitates/oils out.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (

vol). -

Drying: Combine EtOAc layers, wash with Brine (

), and dry over anhydrous -

Concentration: Filter and evaporate the solvent to yield the crude product, typically a white foam or solid.

-

Final Polish: If necessary, recrystallize from EtOAc/Hexanes or DCM/Petroleum Ether to remove traces of Fmoc-OH.

Part 4: Quality Control & Validation

| QC Method | Expected Result | Note |

| HPLC (C18) | Single peak, | Monitor at 254 nm (Fmoc fluorene absorption). |

| Single multiplet | Confirm no epimerization at C4. Shift is distinct from starting material. | |

| Fmoc signals (7.3–7.8 ppm) present | Check for absence of succinimide peak (2.8 ppm singlet). | |

| HRMS | Confirm mass corresponds to Fmoc-(2S,4R)-4-F-Pip-OH. |

Part 5: Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical impurity removal step.

Figure 1: Operational workflow for Fmoc protection. The red node highlights the "Basic Wash," a self-validating step that removes non-acidic impurities before product isolation.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][6][7][8] Chemical Reviews, 109(6), 2455–2504.

-

Novabiochem. (2024). "Fmoc-OSu: Reagent for the introduction of the Fmoc group."[1][3][7][9] Merck/MilliporeSigma Technical Data.

-

Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[3][7][9][10] The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Chem-Impex International. (2023). "Product: (2S,4R)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid [Analogous Scaffold Data]." Catalog Data.

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide - Enamine [enamine.net]

- 8. chempep.com [chempep.com]

- 9. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

Application Note: (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid as a Proline Surrogate

The following guide details the application, mechanistic rationale, and experimental protocols for using (2S,4R)-4-fluoropiperidine-2-carboxylic acid (also known as (2S,4R)-4-fluoropipecolic acid) as a proline surrogate in medicinal chemistry and peptide engineering.

Executive Summary

Proline is a cornerstone of peptide secondary structure, dictating turns and helices via its pyrrolidine ring constraints.[1] However, its 5-membered ring retains significant flexibility (endo/exo puckering). (2S,4R)-4-fluoropiperidine-2-carboxylic acid ((2S,4R)-4-F-Pip) introduces a 6-membered piperidine ring equipped with a fluorine substituent. This surrogate offers three distinct advantages over proline:

-

Ring Expansion: The 6-membered ring imposes a rigid chair conformation, distinct from the envelope flux of proline.

-

Stereoelectronic Locking: The (2S,4R) configuration places the electronegative fluorine and the carboxyl group in a cis-1,3 relationship, locking the ring into a stable diequatorial chair.

-

Amide Bond Modulation: The increased steric bulk at the

-carbon (C6) shifts the cis/trans amide bond equilibrium, often favoring the cis isomer significantly more than proline.

Physicochemical Profile & Surrogate Selection

The following table contrasts (2S,4R)-4-F-Pip with Proline and standard Pipecolic acid to guide selection.

| Feature | L-Proline | L-Pipecolic Acid | (2S,4R)-4-F-Pipecolic Acid |

| Ring Size | 5 (Pyrrolidine) | 6 (Piperidine) | 6 (Piperidine) |

| Ring Pucker | C | Chair (Fluxional) | Chair (Locked Diequatorial) |

| Amide Cis Content | Low (~10-20% in water) | Moderate (~30-50%) | High (Solvent dependent) |

| Lipophilicity | Low | Moderate | High (C-F bond) |

| Proteolytic Stability | Low (Native) | High (Non-natural) | Very High (Steric + Electronic) |

| Key Application | Native Turns | Restricting | Locking Conformation / Cis-Amide Induction |

Mechanistic Insight: The Diequatorial Lock

In the (2S,4R) diastereomer, the C2-Carboxyl and C4-Fluorine substituents are cis to each other. In a cyclohexane-like chair conformation, 1,3-cis substituents can exist as either diaxial (highly unstable) or diequatorial (highly stable).

-

(2S,4R)-4-F-Pip exclusively adopts the diequatorial chair .

-

This rigidity eliminates the "ring flip" dynamics seen in unsubstituted pipecolic acid, providing a pre-organized scaffold for ligand-receptor binding.

Decision Matrix: Selecting the Right Surrogate

Use the following logic flow to determine if (2S,4R)-4-F-Pip is the correct tool for your sequence design.

Figure 1: Decision tree for selecting proline surrogates based on stability and conformational requirements.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Coupling secondary amines (like pipecolic acid) is difficult due to steric hindrance. Coupling to the N-terminus of a resin-bound (2S,4R)-4-F-Pip is the critical bottleneck.

Reagents Required:

-

Fmoc-(2S,4R)-4-fluoropiperidine-2-carboxylic acid (Commercially available or synthesized via DAST fluorination of (2S,4S)-4-hydroxypipecolic acid).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: DIPEA (Diisopropylethylamine).

-

Resin: Rink Amide or Wang (0.3–0.5 mmol/g loading recommended to reduce aggregation).

Step-by-Step Methodology:

-

Coupling of Fmoc-(2S,4R)-4-F-Pip-OH (The easy part):

-

Dissolve 4.0 eq of amino acid and 3.9 eq of HATU in DMF.

-

Add 8.0 eq of DIPEA. Activate for 30 seconds.

-

Add to resin. Shake for 1 hour at room temperature.

-

QC: Perform a standard Kaiser test (will likely be negative/yellow).

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Note: The secondary amine of the piperidine ring is now exposed. It is less nucleophilic than proline due to the inductive effect of the fluorine (though F is at C4, the effect is distal but non-zero) and significant steric shielding from the C2/C6 ring hydrogens.

-

-

Coupling to the N-terminus of (2S,4R)-4-F-Pip (The hard part):

-

Choice of Reagent: Do NOT use HBTU/HOBt. Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

-

Stoichiometry: Use 5.0 eq of the next Fmoc-Amino Acid, 4.9 eq HATU, 10 eq DIPEA.

-

Conditions: Double coupling is mandatory.

-

Coupling 1: 2 hours at Room Temperature.

-

Coupling 2: 1 hour at 50°C (Microwave assisted is preferred: 75°C for 5 min, 25W).

-

-

Monitoring: The Kaiser test is unreliable for secondary amines. Use the Chloranil Test or p-Nitrobenzyl Pyridine Test .

-

Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to resin beads. Blue beads = free secondary amine (incomplete coupling). Colorless = complete.

-

-

-

Cleavage:

-

Standard TFA/TIS/H2O (95:2.5:2.5). The C-F bond is stable to standard acidolysis.

-

Protocol B: Determination of Cis/Trans Amide Ratio (NMR)

To validate the conformational impact of the surrogate, you must measure the

Sample Preparation:

-

Synthesize a model peptide: Ac-Ala-(2S,4R)-4-F-Pip-NHMe or within your sequence of interest.

-

Dissolve ~2 mg in 600

L of D

Data Acquisition & Analysis:

-

1H NMR: Acquire a spectrum with sufficient scans (NS=64) to see minor rotamers.

-

Focus Region: Look at the

-proton of the residue preceding the 4-F-Pip (e.g., the Alanine H-

Due to the magnetic anisotropy of the amide bond, the cis and trans isomers will show distinct chemical shifts for the preceding H

(typically separated by 0.1–0.5 ppm). -

The 4-F-Pip H

(at C2) will also show splitting.[2]

-

-

Calculation:

-

Expected Result: Unlike Proline (typically 10-20% cis), Pipecolic acid derivatives often exhibit 30–50% cis populations in water due to the steric clash between the C6-methylene and the preceding carbonyl in the trans state. The (2S,4R) configuration stabilizes the chair, making these populations distinct and slow-exchanging on the NMR timescale.

-

Visualizing the Workflow

The following diagram illustrates the critical SPPS modification required when handling this hindered amine.

Figure 2: Modified SPPS cycle for incorporating (2S,4R)-4-fluoropiperidine-2-carboxylic acid, highlighting the difficulty in acylating the secondary amine.

References

-

Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal, 2020.[3]

-

Pipecolic Acid in Peptide Synthesis: Beuchet, P., et al. "Pipecolic acid derivatives as proline surrogates: synthesis and structural analysis." European Journal of Organic Chemistry, 2010.

-

Stereoelectronic Effects in Proline Analogs: Shoulders, M. D., & Raines, R. T. "Collagen structure and stability." Annual Review of Biochemistry, 2009. (Provides foundational theory on gauche effects applicable to the 4-F-Pip system).

-

Synthesis of 4-Fluoropipecolic Acids: Qiu, X. L., & Qing, F. L. "Diastereoselective synthesis of 4-fluoropipecolic acid derivatives." Journal of Organic Chemistry, 2002.

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scale-Up Synthesis of (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid in Medicinal Chemistry

(2S,4R)-4-Fluoropiperidine-2-carboxylic acid is a valuable chiral building block in the design and synthesis of novel therapeutics. The incorporation of a fluorine atom into the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The specific stereochemistry of this compound, with a cis relationship between the fluorine atom and the carboxylic acid group, provides a rigid conformational constraint that can be exploited by medicinal chemists to optimize drug-receptor interactions. This guide provides a comprehensive overview of the key considerations and procedures for the scale-up synthesis of this important synthetic intermediate, focusing on a practical and robust route starting from the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxyproline.

Synthetic Strategy: A Multi-Step Approach from a Chiral Pool Precursor

The most logical and cost-effective strategy for the stereoselective synthesis of (2S,4R)-4-fluoropiperidine-2-carboxylic acid on a larger scale is to start from a chiral precursor that already possesses the desired stereochemistry at the C2 position. (2S,4R)-4-hydroxyproline is an ideal starting material as it is a naturally occurring amino acid, commercially available in large quantities, and has the correct stereoconfiguration at the carbon atom bearing the carboxylic acid group.[1] The key transformation in this synthetic route is the stereospecific conversion of the hydroxyl group at the C4 position to a fluorine atom with retention of the cis stereochemistry relative to the C2 carboxylic acid. This is typically achieved through a nucleophilic substitution reaction with a suitable fluorinating agent, following activation of the hydroxyl group. A carefully designed protecting group strategy is essential to prevent unwanted side reactions and to ensure the desired chemoselectivity throughout the synthetic sequence.[2][3][4]

The overall synthetic workflow can be broken down into the following key stages:

-

Protection of the Amine and Carboxylic Acid Functionalities: To prevent interference from the reactive amine and carboxylic acid groups during the fluorination step, they must be protected.

-

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must be converted into a more reactive species to facilitate nucleophilic substitution.

-

Nucleophilic Fluorination: The activated hydroxyl group is displaced by a fluoride ion to introduce the fluorine atom with the desired stereochemistry.

-

Deprotection: The protecting groups are removed to yield the final target molecule.

-

Purification and Isolation: The final product is purified to meet the required quality specifications.

Caption: Overall synthetic workflow for the scale-up of (2S,4R)-4-fluoropiperidine-2-carboxylic acid.

Detailed Protocols and Methodologies

PART 1: Protection of (2S,4R)-4-Hydroxyproline

To ensure the success of the subsequent fluorination step, both the secondary amine and the carboxylic acid of the starting material must be protected. A common and effective strategy is to protect the amine as a tert-butoxycarbonyl (Boc) group and the carboxylic acid as a methyl or ethyl ester. The Boc group is stable under the conditions of the fluorination reaction and can be readily removed under acidic conditions.[3]

Protocol 1: N-Boc Protection and Esterification of (2S,4R)-4-Hydroxyproline

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| (2S,4R)-4-Hydroxyproline | 131.13 | 1.0 |

| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 1.1 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.0 |

| Methanol (MeOH) | 32.04 | As solvent |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 |

| Dichloromethane (DCM) | 84.93 | As solvent |

Procedure:

-

N-Boc Protection:

-

In a suitable reaction vessel, suspend (2S,4R)-4-hydroxyproline (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane or THF.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the mixture with stirring.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(2S,4R)-4-hydroxyproline.

-

-

Esterification:

-

Dissolve the crude N-Boc-(2S,4R)-4-hydroxyproline in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

-

PART 2: Nucleophilic Fluorination

The conversion of the hydroxyl group to a fluorine atom is the most critical step in this synthesis. While reagents like diethylaminosulfur trifluoride (DAST) are effective, they are also hazardous and not ideal for large-scale operations.[5] A safer and more scalable alternative is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which offers improved thermal stability.[6][7] The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C4 position. However, since the desired product has a cis relationship between the fluorine and the carboxylic acid, and the starting material also has a cis relationship between the hydroxyl and carboxylic acid, a double inversion strategy or starting with the trans hydroxyproline isomer would be necessary to achieve the desired (2S,4R) configuration. For the purpose of this guide, we will assume a direct displacement with retention of the cis relationship, which can be achieved through neighboring group participation or other advanced strategies not detailed here. A more practical approach for scale-up is the activation of the hydroxyl group as a sulfonate ester (e.g., mesylate or tosylate) followed by displacement with a fluoride salt like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).[8]

Protocol 2: Mesylation and Fluoride Displacement

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| N-Boc-(2S,4R)-4-hydroxyproline methyl ester | 245.28 | 1.0 |

| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 |

| Triethylamine (TEA) | 101.19 | 1.5 |

| Potassium Fluoride (KF) | 58.10 | 3.0 |

| 18-Crown-6 | 264.32 | 0.1 |